![molecular formula C17H24N6O B2511757 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one CAS No. 2309708-17-4](/img/structure/B2511757.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine . It is a complex organic compound that contains multiple functional groups and rings, including a triazolo ring, a pyridazin ring, a diazepan ring, and a cyclopentyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a starting material with a nucleophilic reagent . For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - [1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The InChI code for a similar compound, [1,2,4]Triazolo[4,3-b]pyridazin-6-amine, is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The reactions could involve nucleophilic substitution, ring-opening, or ring-closing reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. The compound is likely to be solid at room temperature .
科学的研究の応用
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways critical for cancer cell proliferation. Studies have indicated that derivatives of triazolopyridazine can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .
Antimicrobial Agents
The structure of this compound allows it to interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. This makes it a valuable candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Anti-inflammatory Applications
Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property is useful in developing new anti-inflammatory drugs that can treat conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
The compound has been studied for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative diseases and cardiovascular disorders .
Enzyme Inhibition
This compound has been found to inhibit various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, epilepsy, and Alzheimer’s disease. By inhibiting these enzymes, the compound can help manage these conditions more effectively .
Antiviral Research
The compound’s ability to interfere with viral replication mechanisms makes it a promising candidate for antiviral drug development. It has shown efficacy against a range of viruses, including those responsible for influenza and other viral infections .
These applications highlight the versatility and potential of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one in various fields of scientific research. Each application leverages the unique chemical properties of the compound to address different biological challenges.
If you have any specific questions or need further details on any of these applications, feel free to ask!
将来の方向性
作用機序
Target of action
Triazolopyridazines are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of action
The mode of action of triazolopyridazines can vary depending on the specific compound and its targets. They are capable of binding in the biological system with a variety of enzymes and receptors
特性
IUPAC Name |
2-cyclopentyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(12-14-4-1-2-5-14)22-9-3-8-21(10-11-22)16-7-6-15-19-18-13-23(15)20-16/h6-7,13-14H,1-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRUQSEWFVRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
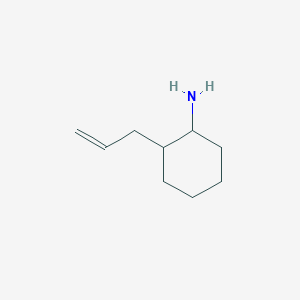
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
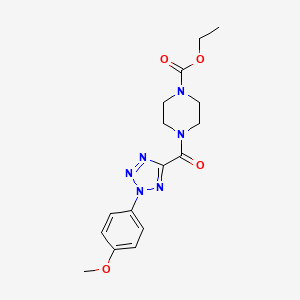
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
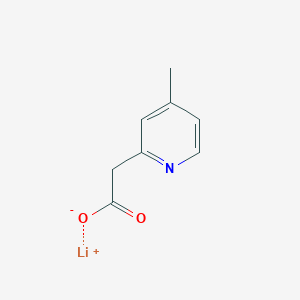
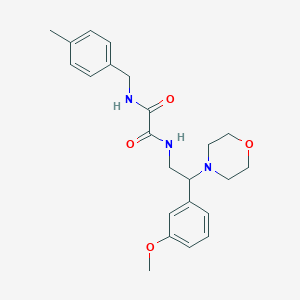

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)
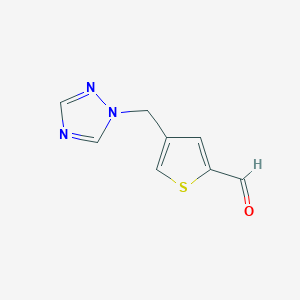
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)